![molecular formula C23H27N3O2 B2484326 ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate CAS No. 380539-15-1](/img/structure/B2484326.png)
ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate, also known as MMIP, is a synthetic compound that has been studied for its potential use in various scientific research applications. MMIP is a member of the piperidine family of compounds, which have been shown to exhibit a range of biological activities.
Scientific Research Applications
Anticancer Properties
Indole derivatives have garnered attention due to their potential as anticancer agents. The presence of indole moieties in this compound suggests that it might exhibit cytotoxic effects against cancer cells. Researchers could explore its activity against specific cancer types, mechanisms of action, and potential synergies with existing chemotherapeutic agents .
Antimicrobial Activity
Indoles often possess antimicrobial properties. Investigating the efficacy of this compound against bacteria, fungi, and other pathogens could provide valuable insights. Researchers might explore its mode of action, minimum inhibitory concentrations, and potential applications in drug development .
Neurological Disorders
Given the indole ring’s relevance to neurotransmitters like serotonin, this compound could be explored for its impact on neurological disorders. Researchers might investigate its potential as a neuroprotective agent, its interaction with receptors, and its ability to modulate neurotransmitter levels .
Anti-inflammatory Effects
Indole derivatives frequently exhibit anti-inflammatory properties. Researchers could study this compound’s impact on inflammatory pathways, cytokine production, and potential applications in managing chronic inflammatory conditions .
Chemical Synthesis and Novel Methods
Beyond its biological applications, the synthesis of indole derivatives remains an active area of research. Researchers could explore novel synthetic routes to access this compound efficiently. Investigating its reactivity, regioselectivity, and scalability could contribute to the field of organic chemistry .
Mechanism of Action
Target of Action
The compound “ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment in various biological applications . .
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities One study revealed that a similar compound induced cell apoptosis, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A similar compound was found to induce cell apoptosis, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that the compound could potentially have similar effects.
properties
IUPAC Name |
ethyl 1-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-28-23(27)17-11-14-26(15-12-17)22(20-10-6-7-13-24-20)21-16(2)25-19-9-5-4-8-18(19)21/h4-10,13,17,22,25H,3,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWJOVWLFBHTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate |
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